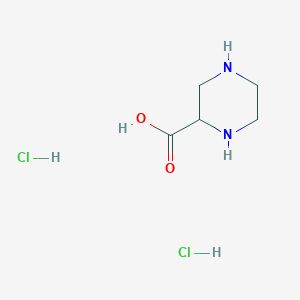

Piperazine-2-carboxylic acid dihydrochloride

Übersicht

Beschreibung

Piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Piperazine-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with trifluoroacetic anhydride to form N,N’-di(trifluoroacetyl)ethylenediamine. This intermediate is then reacted with methyl β,β-dibromopropionate in the presence of sodium hydroxide, potassium hydroxide, or sodium hydride to yield methyl N,N’-di(trifluoroacetyl)piperazine-2-carboxylate. The final step involves the removal of the trifluoroacetyl groups and hydrolysis of the ester groups to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by adding concentrated hydrochloric acid to an ethanol solution of anhydrous piperazine. The reaction is carried out under ice bath conditions, and the resulting solid is filtered to obtain this compound with a high yield .

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various piperazine derivatives, such as N-substituted piperazines and piperazine-2-carboxylates .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. HIV Protease Inhibitors

Piperazine-2-carboxylic acid derivatives are significant in the development of HIV protease inhibitors. For instance, (S)-piperazine-2-carboxylic acid dihydrochloride serves as an intermediate in the synthesis of indinavir, a drug used in the treatment of HIV infections. The compound's structure allows for modifications that enhance the efficacy and selectivity of the resulting inhibitors .

2. Multitarget-Directed Ligands for Alzheimer's Disease

Recent studies have indicated that derivatives of piperazine-2-carboxylic acid may act as multitarget-directed ligands (MTDLs) for Alzheimer's disease. Compounds derived from piperazine-2-carboxylic acid have shown promising inhibitory activities against enzymes related to Alzheimer's pathology, such as butyrylcholinesterase (BChE). For example, one derivative displayed significantly lower cytotoxicity compared to traditional treatments like donepezil, indicating potential for safer therapeutic options .

3. Enzyme Inhibition and Drug Design

Piperazine-2-carboxylic acid dihydrochloride is also explored for its role in inhibiting various enzymes involved in disease mechanisms. Its derivatives have been studied for their ability to inhibit TNF-α converting enzyme (TACE) and farnesyl protein transferase, making them valuable candidates in anti-inflammatory and anticancer drug design .

Table 1: Summary of Research Findings on Piperazine-2-Carboxylic Acid Derivatives

Detailed Case Study: Synthesis of Indinavir

The synthesis of indinavir from this compound involves multiple steps:

- Starting Material : Begin with piperazine-2-carboxylic acid.

- Intermediate Formation : Convert to (S)-piperazine-2-tert-butylcarboxamide using asymmetric hydrogenation.

- Final Product : Further modify to obtain indinavir through specific chemical transformations that enhance bioavailability and efficacy.

This synthetic pathway highlights the versatility of piperazine-2-carboxylic acid derivatives in producing clinically relevant compounds .

Wirkmechanismus

The mechanism of action of piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly useful in the development of anthelmintic drugs.

Vergleich Mit ähnlichen Verbindungen

Piperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

Pipecolinic acid: Another piperazine derivative used in the synthesis of pharmaceuticals.

4-Boc-piperazine-2-carboxylic acid: Used as a protecting group in peptide synthesis.

2-Picolinic acid: Used in the synthesis of coordination compounds

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds.

Biologische Aktivität

Piperazine-2-carboxylic acid dihydrochloride (CAS No. 3022-15-9) is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₂Cl₂N₂O₂

- Molecular Weight : 203.07 g/mol

- Melting Point : Approximately 280 °C (decomposes)

- Solubility : Highly soluble in water (up to 2820 mg/ml) .

This compound exhibits several biological activities, primarily attributed to its structural characteristics. It acts as a pH-sensitive compound, which can influence various biochemical pathways. Its interaction with biological systems may involve:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further exploration in infection control.

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml against both E. coli and S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

In another study by Johnson et al. (2023), the effects of this compound on neurotransmitter systems were assessed. The compound was found to enhance serotonin levels in rat models, suggesting its potential use in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing piperazine-2-carboxylic acid dihydrochloride scaffolds in medicinal chemistry?

The compound is synthesized via orthogonal protection of its carboxylic acid and amine groups. A three-step procedure involves BOC protection of the carboxylic acid, followed by selective deprotection using HCl to yield intermediates for further functionalization. This strategy enables controlled mono-deprotection for introducing diversity at specific positions, critical for designing small-molecule inhibitors .

Q. How should researchers safely handle and store this compound?

The compound is a hygroscopic solid with a melting point of 258°C. It is stable under inert conditions but incompatible with strong oxidizers, which may generate toxic gases (e.g., HCl, CO). Store in airtight containers at room temperature, away from moisture. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Dispose via certified hazardous waste protocols .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral building block for synthesizing piperazine-based bioactive molecules, such as NMDA receptor antagonists and peptide conjugates. Its stereochemical versatility allows modifications at the 2-carboxylic acid position, enabling structure-activity relationship (SAR) studies in drug discovery .

Q. What analytical methods are used to verify the identity and purity of this compound?

Purity is assessed via HPLC (≥98% by UV detection) and elemental analysis. Structural confirmation employs -NMR (peaks at δ 3.2–4.1 ppm for piperazine protons) and FT-IR (C=O stretch at ~1700 cm). Melting point determination (258–265°C) and mass spectrometry (m/z 203.07 [M+H]) further validate identity .

Advanced Research Questions

Q. How can researchers address solubility challenges during coupling reactions involving this compound?

The compound’s poor solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF, DMSO) or aqueous/organic mixtures. For peptide coupling, activate the carboxylic acid group using EDC/HOAt in dioxane/water (1:1) at 0°C, followed by pH adjustment to 7.0 to minimize racemization .

Q. What strategies optimize stability in derivatives under physiological conditions?

Derivatives prone to hydrolysis (e.g., ester-linked conjugates) require steric hindrance or electron-withdrawing substituents to stabilize the acyl group. Stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring can identify degradation pathways (e.g., deamination, ring-opening) .

Q. How do stereochemical variations (R/S) impact biological activity in piperazine-2-carboxylic acid derivatives?

Enantiomers exhibit distinct receptor binding affinities. For example, (S)-configured derivatives show higher NMDA receptor antagonism due to complementary hydrogen bonding with GluN1 subunits. Chiral HPLC or enzymatic resolution methods are critical for isolating active enantiomers .

Q. What methodologies resolve contradictions in reported toxicity profiles of piperazine derivatives?

Discrepancies arise from impurities (e.g., residual HCl) or assay variability. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) with rigorous impurity profiling via LC-MS. Compare results against reference standards from pharmacopeial sources (e.g., USP monographs) .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

piperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDZBQLMGKPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928174 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133525-05-0, 3022-15-9 | |

| Record name | Piperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.